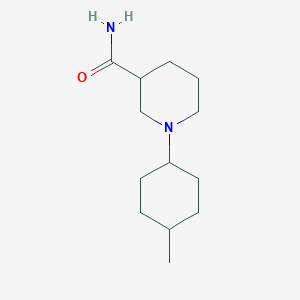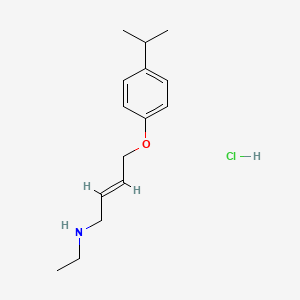![molecular formula C26H27ClN2O5 B6078588 N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide, also known as CTEB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. CTEB is a member of the benzamide family and is structurally similar to other compounds that have been shown to exhibit antitumor and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, but several studies have provided insights into its potential targets. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide inhibited the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antioxidant activity, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its relative ease of synthesis. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to exhibit activity against several types of cancer cells and bacteria, making it a potentially useful tool for studying these diseases. However, one limitation of using N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
Orientations Futures
There are several potential future directions for research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. One area of interest is the development of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide-based therapies for cancer and inflammatory diseases. Additionally, further studies on the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may provide insights into its potential targets and pathways. Finally, the development of more soluble derivatives of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may improve its bioavailability and activity in lab experiments and potential therapeutic applications.
In conclusion, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is a relatively straightforward process, and it has been shown to exhibit antitumor, anti-inflammatory, and antibacterial properties. While the mechanism of action of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide is not fully understood, several studies have provided insights into its potential targets. Future research on N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide may lead to the development of new therapies for cancer and inflammatory diseases, as well as a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-chloroaniline to form the intermediate product, which is then reacted with 3-aminobenzoic acid to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide. The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been reported in several studies and has been found to be a relatively straightforward process.
Applications De Recherche Scientifique
N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide exhibited antitumor activity against several types of cancer cells, including breast, lung, and colon cancer cells. Another study found that N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O5/c1-4-32-22-14-17(15-23(33-5-2)24(22)34-6-3)25(30)28-18-10-9-11-19(16-18)29-26(31)20-12-7-8-13-21(20)27/h7-16H,4-6H2,1-3H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQGOZMEDKVKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,4,5-triethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6078598.png)

![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)